4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine
CAS No.: 908824-90-8
Cat. No.: VC8150450
Molecular Formula: C13H11N3O2
Molecular Weight: 241.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 908824-90-8 |
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Molecular Formula | C13H11N3O2 |
Molecular Weight | 241.24 g/mol |
IUPAC Name | 4-(furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine |
Standard InChI | InChI=1S/C13H11N3O2/c1-8-4-5-12(18-8)10-7-9(15-13(14)16-10)11-3-2-6-17-11/h2-7H,1H3,(H2,14,15,16) |
Standard InChI Key | LIARQZAKYQMYJV-UHFFFAOYSA-N |
SMILES | CC1=CC=C(O1)C2=NC(=NC(=C2)C3=CC=CO3)N |
Canonical SMILES | CC1=CC=C(O1)C2=NC(=NC(=C2)C3=CC=CO3)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure features a pyrimidine ring (C₄H₃N₂) substituted at three positions:
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Position 2: A primary amine (-NH₂) group.
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Position 4: A furan-2-yl moiety (C₄H₃O), comprising a five-membered aromatic oxygen heterocycle.
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Position 6: A 5-methylfuran-2-yl group (C₅H₅O), which introduces a methyl substituent at the 5-position of the furan ring.
This arrangement creates a planar, conjugated system that enhances electronic delocalization across the pyrimidine and furan rings, potentially influencing its reactivity and binding affinity to biological targets .
Table 1: Comparative Structural Features of Pyrimidine Derivatives
The substitution pattern at position 6 distinguishes this compound from analogues, where the 5-methylfuran group introduces steric and electronic effects absent in phenyl or thiophene derivatives .
Physicochemical Properties
While experimental data for this specific compound remain limited, estimates based on structural analogs suggest:
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logP: ~2.8–3.5, indicating moderate lipophilicity suitable for membrane permeability .
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Hydrogen bond donors/acceptors: 1 donor (-NH₂) and 4 acceptors (pyrimidine N, two furan O), influencing solubility and protein interactions .
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Polar surface area: ~70 Ų, aligning with drug-like properties for oral bioavailability .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 4-(furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine likely involves multi-step strategies common to pyrimidine derivatives:
Solid-Phase Synthesis
Immobilized resins enable sequential functionalization, improving yield and purity for structurally complex derivatives .
Purification and Characterization
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Chromatography: Silica gel or HPLC for isolating regioisomers.
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Spectroscopic validation:
Biological Activity and Mechanisms
Enzyme Inhibition
Pyrimidine analogs exhibit activity against:
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Kinases: Competitive ATP-binding inhibition due to planar heterocyclic systems .
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Dihydrofolate reductase (DHFR): Disruption of folate metabolism in microbial pathogens .
Table 2: Biological Activity of Analogous Compounds
The 5-methylfuran group in the target compound may enhance hydrophobic interactions with enzyme pockets, improving binding affinity compared to non-methylated analogs .
Applications in Drug Development
Lead Optimization Strategies
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Bioisosteric replacement: Substituting phenyl with furan groups improves metabolic stability .
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Prodrug design: Acetylation of the -NH₂ group enhances oral absorption .
Computational Modeling
Molecular dynamics simulations predict strong binding to:
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